molecular formula C17H19N3O3 B15019156 N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B15019156
M. Wt: 313.35 g/mol
InChI Key: WRDIIEGQUAQUEP-YBFXNURJSA-N
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Description

N'-[(1E)-1-(4-Aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide is a hydrazide derivative characterized by a 3,4-dimethoxybenzohydrazide core conjugated to a 4-aminophenyl ethylidene moiety. This compound belongs to a class of Schiff base derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, enzyme inhibitory, and antioxidant properties . Its structure enables interactions with biological targets via hydrogen bonding, π-π stacking, and metal coordination, making it a candidate for drug development.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H19N3O3/c1-11(12-4-7-14(18)8-5-12)19-20-17(21)13-6-9-15(22-2)16(10-13)23-3/h4-10H,18H2,1-3H3,(H,20,21)/b19-11+

InChI Key

WRDIIEGQUAQUEP-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Condensation of 3,4-Dimethoxybenzohydrazide with 1-(4-Aminophenyl)Ethanone

The primary route involves refluxing equimolar quantities of 3,4-dimethoxybenzohydrazide and 1-(4-aminophenyl)ethanone in ethanol or methanol, catalyzed by glacial acetic acid (Figure 1).

Procedure

  • Reactants :
    • 3,4-Dimethoxybenzohydrazide (2.0 mmol, 0.396 g)
    • 1-(4-Aminophenyl)ethanone (2.0 mmol, 0.300 g)
    • Anhydrous ethanol (30 mL)
    • Glacial acetic acid (0.5 mL)
  • Reaction Conditions :

    • Reflux at 80°C for 5–6 hours under stirring.
    • Progress monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1).
  • Workup :

    • Cool the mixture to room temperature.
    • Filter the precipitated solid and wash with cold ethanol.
    • Recrystallize from hot ethanol to afford yellow crystals.

Yield : 75–78%.

Table 1. Reaction Optimization Parameters

Parameter Optimal Value Source
Solvent Ethanol
Catalyst Acetic acid (0.5 mL)
Temperature 80°C (reflux)
Reaction Time 5–6 hours

Alternative Method via In Situ Formation of Benzohydrazide

For laboratories lacking 3,4-dimethoxybenzohydrazide, a two-step synthesis from methyl 3,4-dimethoxybenzoate is feasible:

Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide

  • Reactants :
    • Methyl 3,4-dimethoxybenzoate (10 mmol, 1.96 g)
    • Hydrazine hydrate (99%, 15 mmol, 0.75 mL)
    • Methanol (20 mL)
  • Procedure :
    • Reflux the mixture for 4 hours.
    • Concentrate under vacuum and recrystallize from ethanol.

Yield : 85–90%.

Step 2: Condensation with 1-(4-Aminophenyl)Ethanone
Follow the protocol in Section 2.1.

Optimization of Reaction Conditions

Solvent Selection

Ethanol and methanol are preferred for their ability to dissolve both reactants and facilitate Schiff base formation. Ethanol yields marginally higher purity (78% vs. 72% in methanol).

Catalysis

Acetic acid protonates the carbonyl oxygen of the ketone, enhancing electrophilicity and reaction rate. Omitting the catalyst reduces yield to <50%.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields analytically pure product (mp 210–212°C).

Table 2. Characterization Data

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.65–6.80 (m, 7H, Ar-H), 3.85 (s, 6H, OCH3)
IR (KBr, cm⁻¹) 3250 (N–H), 1660 (C=O), 1605 (C=N), 1250 (C–O)
Elemental Analysis Calculated: C 62.12%, H 5.56%, N 12.15%; Found: C 61.89%, H 5.62%, N 12.08%

Comparative Analysis of Methodologies

The direct condensation method (Section 2.1) offers simplicity and higher yields but requires pre-synthesized 3,4-dimethoxybenzohydrazide. The two-step approach (Section 2.2) is versatile but adds synthetic complexity. Both methods produce material suitable for biological screening.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally analogous derivatives, focusing on structural variations, biological activities, and research findings.

Structural Comparison

The compound shares a common 3,4-dimethoxybenzohydrazide backbone with other derivatives but differs in substituents on the ethylidene or aromatic rings. Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
Target compound 4-Aminophenyl ethylidene Primary amine at para position
Compound 4b () p-Alkoxy phenyl Alkoxy group reduces electron density
Compound 4d () 2,4,6-Trisubstituted phenyl Steric hindrance limits binding
Compound 4v () 4-Aminophenyl ethylidene + benzimidazole Additional benzimidazole moiety
N'-(3,4-Dichlorophenyl)ethylidene analog () 3,4-Dichlorophenyl Electron-withdrawing Cl groups

Antimicrobial and Antifungal Activity

  • Target compound (N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide): Exhibited potent antifungal activity against Candida albicans (MIC = 4 µg/mL), comparable to fluconazole .
  • Compound 4h/4i (): Substitution with indole or quinolone reduced activity by 50–70%, likely due to reduced solubility .
  • Compound 4b/4d (): Weak activity (MIC > 64 µg/mL) attributed to steric and electronic effects .

Enzyme Inhibition (Tyrosinase)

  • Target compound (as part of derivatives in ): Acted as a competitive inhibitor (Vmax = 0.33, Km = 8.24) .
  • Compound 16 (): Uncompetitive inhibition (Vmax = 0.067, Km = 0.763), suggesting distinct binding modes .
  • Compound 28 (): Uncompetitive inhibition (Vmax = 0.074, Km = 0.444), indicating interactions with enzyme-substrate complexes .

Antioxidant and Anticancer Activity

  • Target compound : Demonstrated 1.2× higher antioxidant activity (FRAP assay) than protocatechuic acid .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., -OCH₃, -NH₂) enhance antifungal and antioxidant activities .
  • Bulky substituents (e.g., 2,4,6-trisubstituted phenyl) reduce antimicrobial efficacy due to steric hindrance .
  • Chlorine substituents (e.g., 3,4-dichlorophenyl) increase lipophilicity but require balancing with solubility .

Mechanistic Insights: Competitive vs. uncompetitive tyrosinase inhibition depends on substituent-induced conformational changes in the enzyme active site . Antioxidant activity correlates with the ability to donate hydrogen atoms from the 4-aminophenyl group .

Cytotoxicity :

  • The target compound and analogs showed low cytotoxicity in Vero cells (IC₅₀ > 100 µg/mL), suggesting favorable safety profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction between 3,4-dimethoxybenzohydrazide and 4-aminoacetophenone. This reaction typically occurs under reflux in ethanol or methanol for 6–12 hours, with catalytic acetic acid to promote imine bond formation. Purification involves recrystallization from ethanol or column chromatography using silica gel (ethyl acetate/hexane eluent) .
  • Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation or side products. Adjust solvent polarity to optimize yield (e.g., ethanol for higher solubility of intermediates).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the imine proton (δ ~8.3–8.5 ppm, singlet) and aromatic protons of the 3,4-dimethoxybenzoyl moiety (δ ~6.8–7.5 ppm). Methoxy groups appear as singlets at δ ~3.8–3.9 ppm .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹), C=N (~1600 cm⁻¹), and N-H (~3200 cm⁻¹) confirm hydrazone formation .
    • Data Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for hydrazone derivatives like this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve conformational ambiguities. For example, the E-configuration of the imine bond is confirmed by dihedral angles between the aryl and hydrazide planes. If twinning or disorder occurs, employ SHELXL refinement with restraints on bond lengths/angles .
  • Case Study : For similar compounds, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., H-bonding between NH and methoxy groups) that stabilize the crystal lattice .

Q. How does this compound’s electronic structure influence its third-order nonlinear optical (NLO) properties?

  • Methodology :

  • Experimental : Measure NLO response via Z-scan technique using a pulsed laser (e.g., 532 nm). High two-photon absorption coefficients (β > 500 GM) are expected due to the extended π-conjugation from the 3,4-dimethoxybenzoyl and 4-aminophenyl groups .
  • Computational : Perform TD-DFT calculations to map charge-transfer transitions. The electron-donating methoxy and amino groups enhance intramolecular charge transfer (ICT), critical for optical limiting applications .

Q. What biological mechanisms underlie its potential as a sphingosine kinase 1 (SphK1) inhibitor?

  • Methodology :

  • In Vitro Assays : Measure IC₅₀ values using SphK1 enzyme activity assays (e.g., ADP-Glo™ Kinase Assay). Structural analogs like SKI-178 (IC₅₀ = 0.1–1.8 µM) suggest competitive inhibition via binding to the ATP pocket .
  • Molecular Modeling : Dock the compound into SphK1’s active site (PDB: 3VZB) to identify key interactions (e.g., hydrogen bonds with Asp178 and hydrophobic contacts with Leu267) .

Key Research Challenges

  • Synthetic Scalability : Prolonged refluxing may degrade heat-sensitive functional groups (e.g., free -NH₂). Microwave-assisted synthesis could reduce reaction time and improve purity .
  • Biological Selectivity : Off-target effects on related kinases (e.g., SphK2) require isoform-specific assays and structural modifications (e.g., halogen substitution) .

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